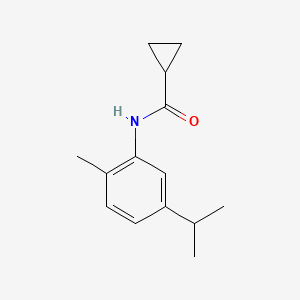

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

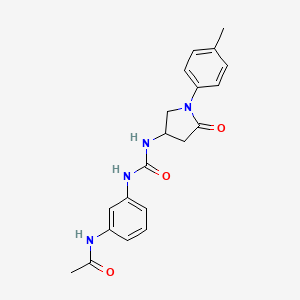

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide, also known as CMPF, is an organic compound with a variety of applications in scientific research. It is a cyclopropyl formamide, which is a type of amide compound that is composed of a cyclopropyl group, a nitrogen atom, and a formyl group. CMPF has been used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in chemical reactions. In addition, CMPF has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Researchers have explored innovative synthesis methods involving formamide derivatives. Kobayashi et al. (2011) developed a method for preparing isocyanides from N-substituted formamides using chlorophosphate compounds, highlighting the versatility of formamides in synthesizing various alkyl and aryl isocyanides with high yields (Kobayashi, Saito, & Kitano, 2011). Similarly, Tu et al. (2014) reported an iron-promoted tandem carboxamidation and cyclization between aryl isonitriles and formamides, demonstrating a method for synthesizing phenanthridine-6-carboxamides with excellent functional group tolerance (Tu, Liu, Chu, Hu, & Zhang, 2014).

Enzyme Inhibition

The study of enzyme inhibition by formamide derivatives has been a significant area of research. Gibbons and Hurley (2004) investigated the structure of class I human alcohol dehydrogenases complexed with isoenzyme-specific formamide inhibitors. Their findings provide insights into the molecular basis of enzyme inhibition and could aid in the development of therapeutic agents targeting these enzymes (Gibbons & Hurley, 2004).

Conformational Analysis and Bioactive Molecule Design

The cyclopropane ring's role in restricting biologically active compounds' conformation has been explored to improve activity and understand bioactive conformations. Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane units, demonstrating the cyclopropane ring's effectiveness in designing novel biologically active molecules (Kazuta, Matsuda, & Shuto, 2002).

Prebiotic Chemistry

The role of formamide in prebiotic chemistry, particularly in the synthesis and degradation of nucleobases and nucleic acids, has been highlighted by Saladino et al. (2004). Their research demonstrates formamide's potential as a precursor for several components of nucleic acids under prebiotic conditions, offering insights into the origins of life (Saladino, Crestini, Ciambecchini, Ciciriello, Costanzo, & Di Mauro, 2004).

Eigenschaften

IUPAC Name |

N-(2-methyl-5-propan-2-ylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9(2)12-5-4-10(3)13(8-12)15-14(16)11-6-7-11/h4-5,8-9,11H,6-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVFEXIZICLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)